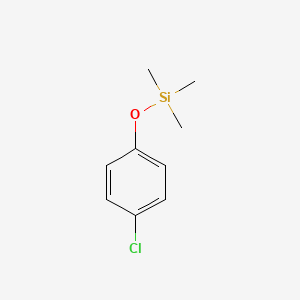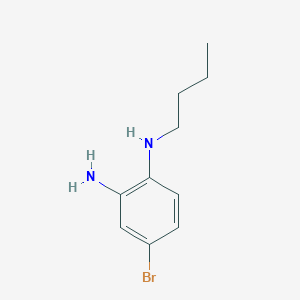
4-Bromo-n1-butylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-n1-butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a butyl group, along with two amine groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n1-butylbenzene-1,2-diamine typically involves a multi-step process:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the desired position. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Nitration: The brominated benzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Alkylation: Finally, the butyl group is introduced through an alkylation reaction using butyl chloride (C4H9Cl) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-n1-butylbenzene-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The amine groups can be oxidized to form nitro or nitroso compounds.
Reduction: The compound can be further reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different amine or nitro compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-n1-butylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-n1-butylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and amine groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,2-diaminobenzene: Similar structure but lacks the butyl group.
4-Bromo-2-methylaminoaniline: Contains a methyl group instead of a butyl group.
4-Bromo-1-N-methylbenzene-1,2-diamine: Similar but with a methyl group on the nitrogen atom.
Uniqueness
4-Bromo-n1-butylbenzene-1,2-diamine is unique due to the presence of both a bromine atom and a butyl group on the benzene ring, along with two amine groups
Eigenschaften
Molekularformel |
C10H15BrN2 |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
4-bromo-1-N-butylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3 |
InChI-Schlüssel |
FFASCMPATFWPEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


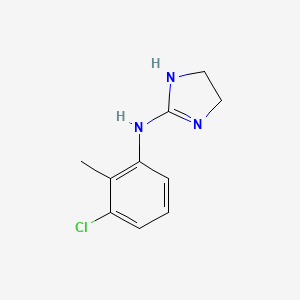
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
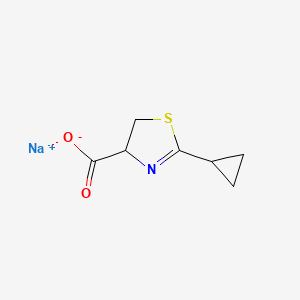
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
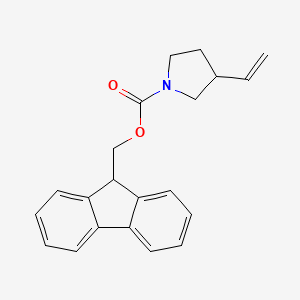
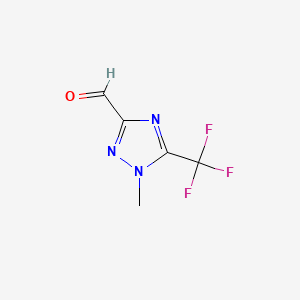
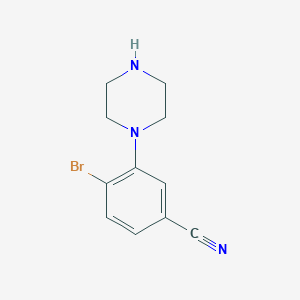
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
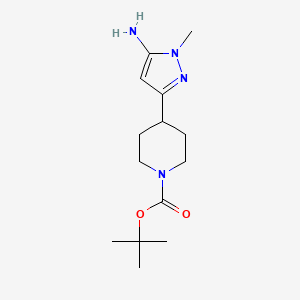
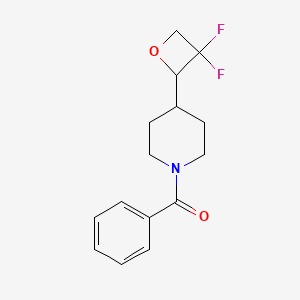

![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
